6-(4-Fluorophenyl)pyrimidine-4-carboxylic acid
Overview
Description
6-(4-Fluorophenyl)pyrimidine-4-carboxylic acid is a synthetic intermediate useful for pharmaceutical synthesis . It has a molecular formula of C11H7FN2O2 and a molecular weight of 218.18 g/mol .
Molecular Structure Analysis
The molecular structure of 6-(4-Fluorophenyl)pyrimidine-4-carboxylic acid is characterized by a pyrimidine ring attached to a fluorophenyl group and a carboxylic acid group. The fluorine atom plays an active part in intermolecular interactions .Chemical Reactions Analysis
While specific chemical reactions involving 6-(4-Fluorophenyl)pyrimidine-4-carboxylic acid are not detailed in the literature, pyrimidine derivatives are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
6-(4-Fluorophenyl)pyrimidine-4-carboxylic acid is a solid compound . Its molecular weight is 218.18 g/mol .Scientific Research Applications
Antiviral Activity
The compound 6-(4-Fluorophenyl)pyrimidine-4-carboxylic acid has shown potential in antiviral applications. A study suggests that replacing the glutamic acid part of Pemetrexed with primary, secondary, and aryl amines can significantly enhance antiviral activity .
Anti-inflammatory Effects
Research indicates that derivatives of this compound have been synthesized and reported to exhibit COX-2 inhibitory potential and anti-inflammatory effects. These effects were investigated through in vivo models and enzyme immunoassay kits .
Antiproliferative Activities
A series of derivatives of 6-(4-Fluorophenyl)pyrimidine have been synthesized and described for their in vitro antiproliferative activities. These compounds could be useful in the development of treatments for various proliferative disorders .
Anti-HIV Activity
Indole derivatives related to 6-(4-Fluorophenyl)pyrimidine have been synthesized and screened for anti-HIV activity against different HIV strains. This suggests a potential application of the compound in anti-HIV treatments .
Safety and Hazards
Future Directions
While specific future directions for 6-(4-Fluorophenyl)pyrimidine-4-carboxylic acid are not outlined in the literature, pyrimidine derivatives are a focus of ongoing research due to their wide range of pharmacological effects . This suggests potential for further exploration and development of this compound.
Mechanism of Action
Target of Action
The primary targets of 6-(4-Fluorophenyl)pyrimidine-4-carboxylic acid are certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play a crucial role in the body’s inflammatory response.
Mode of Action
The compound interacts with its targets by inhibiting their expression and activities . This interaction results in a decrease in the inflammatory response, which is beneficial in conditions where inflammation is a key factor.
Biochemical Pathways
It is known that the compound affects the pathways involving its primary targets, leading to downstream effects such as a reduction in inflammation .
Result of Action
The molecular and cellular effects of 6-(4-Fluorophenyl)pyrimidine-4-carboxylic acid’s action include a reduction in the expression and activities of its targets, leading to a decrease in inflammation . This can result in relief from symptoms in conditions where inflammation is a key factor.
properties
IUPAC Name |
6-(4-fluorophenyl)pyrimidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O2/c12-8-3-1-7(2-4-8)9-5-10(11(15)16)14-6-13-9/h1-6H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMAMQLKTBDTEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC=N2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40628484 | |
Record name | 6-(4-Fluorophenyl)pyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40628484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Fluorophenyl)pyrimidine-4-carboxylic acid | |
CAS RN |
887407-77-4 | |
Record name | 6-(4-Fluorophenyl)pyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40628484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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